(2S)-2-(Methylamino)propane-1-amine
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Overview
Description
(2S)-2-(Methylamino)propane-1-amine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a propane backbone with a methylamino group attached to the second carbon, making it an important intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Methylamino)propane-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as (S)-alanine.
Amidation: The carboxyl group of (S)-alanine is converted to an amide using reagents like thionyl chloride and methylamine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Methylamino)propane-1-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Imines: From oxidation reactions.
Secondary Amines: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
(2S)-2-(Methylamino)propane-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(Methylamino)propane-1-amine involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(Methylamino)propane-1-amine: The enantiomer of the compound with different biological activity.
2-(Dimethylamino)propane-1-amine: A related compound with two methyl groups on the nitrogen.
2-(Ethylamino)propane-1-amine: A compound with an ethyl group instead of a methyl group.
Uniqueness
(2S)-2-(Methylamino)propane-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and analogs.
Properties
IUPAC Name |
(2S)-2-N-methylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJNNGWMNSBIG-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27255-44-3 |
Source
|
Record name | [(2S)-1-aminopropan-2-yl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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